![molecular formula C15H19NO6 B8121848 4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl bicyclo[2.2.2]octane-1,4-dicarboxylate](/img/structure/B8121848.png)
4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl bicyclo[2.2.2]octane-1,4-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl bicyclo[222]octane-1,4-dicarboxylate is a complex organic compound characterized by its unique bicyclic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl bicyclo[2.2.2]octane-1,4-dicarboxylate typically involves multiple steps. One common method starts with the reaction of bicyclo[2.2.2]octane-1,4-dicarboxylic acid with 2,5-dioxo-pyrrolidin-1-yl ester in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to maximize yield and minimize impurities. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are carefully monitored and controlled to ensure consistent quality.
化学反应分析
Types of Reactions
4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl bicyclo[2.2.2]octane-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl bicyclo[2.2.2]octane-1,4-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.
Industry: It is used in the production of polymers and other advanced materials.
作用机制
The mechanism by which 4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl bicyclo[2.2.2]octane-1,4-dicarboxylate exerts its effects involves interactions with specific molecular targets. These interactions can lead to changes in the structure and function of the target molecules, thereby influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Bicyclo[2.2.2]octane-1,4-dicarboxylic acid: This compound shares the bicyclic structure but lacks the ester and pyrrolidinyl groups.
Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate: Similar in structure but with different ester groups.
Uniqueness
4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl bicyclo[2.2.2]octane-1,4-dicarboxylate is unique due to its specific ester and pyrrolidinyl groups, which confer distinct chemical properties and reactivity. These features make it particularly valuable in certain synthetic and research applications.
属性
IUPAC Name |
4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl bicyclo[2.2.2]octane-1,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO6/c1-21-12(19)14-4-7-15(8-5-14,9-6-14)13(20)22-16-10(17)2-3-11(16)18/h2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXGDIEMJGSKIEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCC(CC1)(CC2)C(=O)ON3C(=O)CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
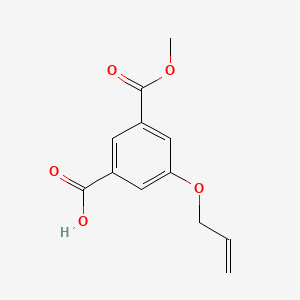
![2-Oxo-2,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-3-carboxylic Acid](/img/structure/B8121775.png)



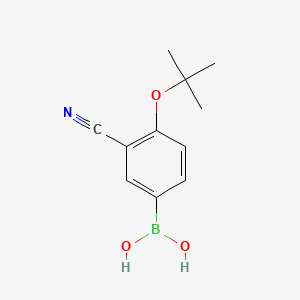

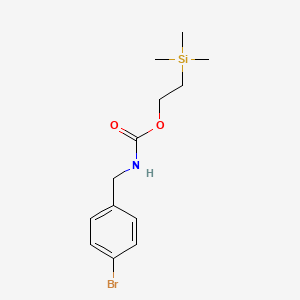

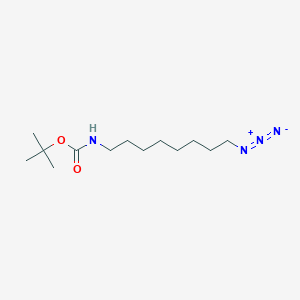
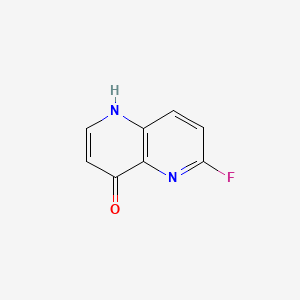

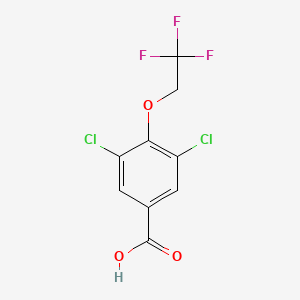
![Tert-butyl 4-[3-(propionylamino)phenyl]-1-piperidinecarboxylate](/img/structure/B8121862.png)
